3-bromo-5-methyl-4-nitro-1H-indazole
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Overview
Description
3-Bromo-5-methyl-4-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-methyl-4-nitro-1H-indazole typically involves the following steps:
Bromination: The bromine atom is introduced using brominating agents like bromine or N-bromosuccinimide (NBS) under controlled conditions.
Methylation: The methyl group can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity while minimizing waste and reaction time.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methyl-4-nitro-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Oxidation: Potassium permanganate in an acidic medium.
Major Products
Substitution: Products with the bromine atom replaced by the nucleophile.
Reduction: 3-bromo-5-methyl-4-amino-1H-indazole.
Oxidation: 3-bromo-5-carboxy-4-nitro-1H-indazole.
Scientific Research Applications
3-Bromo-5-methyl-4-nitro-1H-indazole has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates, especially those targeting cancer and inflammatory diseases.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active indazoles.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-bromo-5-methyl-4-nitro-1H-indazole depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The nitro group can participate in redox reactions, while the bromine and methyl groups can influence the compound’s binding affinity and specificity to its molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-nitro-1H-indazole: Lacks the methyl group, which may affect its reactivity and biological activity.
5-Methyl-4-nitro-1H-indazole: Lacks the bromine atom, which can influence its substitution reactions.
3-Bromo-5-methyl-1H-indazole: Lacks the nitro group, which can affect its redox properties.
Uniqueness
3-Bromo-5-methyl-4-nitro-1H-indazole is unique due to the combination of bromine, methyl, and nitro groups, which provide a distinct set of chemical properties and reactivity patterns. This makes it a valuable intermediate for the synthesis of complex molecules and potential drug candidates.
Properties
Molecular Formula |
C8H6BrN3O2 |
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Molecular Weight |
256.06 g/mol |
IUPAC Name |
3-bromo-5-methyl-4-nitro-2H-indazole |
InChI |
InChI=1S/C8H6BrN3O2/c1-4-2-3-5-6(7(4)12(13)14)8(9)11-10-5/h2-3H,1H3,(H,10,11) |
InChI Key |
XWFVCESHVDDNEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(NN=C2C=C1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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